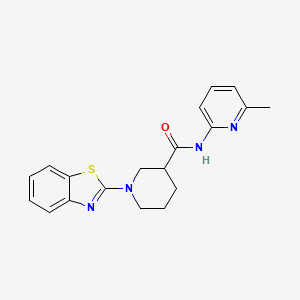![molecular formula C13H12F3N3O4S2 B7551644 N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7551644.png)
N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "NTPB" and is a member of the sulfonamide family of compounds.
Mecanismo De Acción
The mechanism of action of NTPB involves the inhibition of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions. By inhibiting these enzymes, NTPB disrupts the normal physiological processes that they are involved in, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
NTPB has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrases, anti-inflammatory properties, and the potential to inhibit tumor growth. Additionally, NTPB has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NTPB in lab experiments is its ability to selectively inhibit carbonic anhydrases, making it a valuable tool for studying the physiological processes that these enzymes are involved in. However, one of the limitations of using NTPB is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions that could be explored in the study of NTPB. One potential direction is the development of more selective inhibitors of carbonic anhydrases, which could lead to the development of more effective treatments for diseases such as glaucoma and osteoporosis. Additionally, further research could be conducted to explore the potential of NTPB as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
NTPB can be synthesized through a multi-step synthetic process that involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 3-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
NTPB has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. NTPB has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S2/c14-13(15,16)9-4-6-12(7-5-9)24(20,21)18-10-2-1-3-11(8-10)19-25(17,22)23/h1-8,18-19H,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUUVGJYDKLEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[(3-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B7551561.png)
![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine](/img/structure/B7551565.png)
![3-ethyl-2,4-dioxo-N-[1-(1-phenylethyl)pyrrolidin-3-yl]-1H-quinazoline-7-carboxamide](/img/structure/B7551575.png)
![3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide](/img/structure/B7551583.png)
![1-(4-bromophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7551589.png)
![(2-hydroxy-4-propan-2-ylphenyl)-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7551592.png)
![N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7551599.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(pyrazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7551624.png)

![[1-(3,4-Dichlorobenzoyl)piperidin-3-yl]-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7551629.png)
![N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7551637.png)
![3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(5-methylfuran-2-yl)methyl]-N-propan-2-ylbenzamide](/img/structure/B7551643.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]acetamide](/img/structure/B7551660.png)
![N-[[4-(4-chlorophenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551666.png)